![molecular formula C35H40O16 B13860122 [(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)
[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
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Overview
Description
[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate is a complex organic compound that belongs to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids . Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane, and catalysts like pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-(3-hydroxy-4-methylphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C35H40O16 |
---|---|
Molecular Weight |
716.7 g/mol |
IUPAC Name |
[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C35H40O16/c1-18(36)42-16-24-26(44-19(2)37)28(45-20(3)38)31(46-21(4)39)35(48-24)51-29-27-25(17-43-33(50-27)23-14-10-7-11-15-23)47-34(41-5)30(29)49-32(40)22-12-8-6-9-13-22/h6-15,24-31,33-35H,16-17H2,1-5H3/t24?,25?,26-,27-,28?,29?,30?,31?,33?,34+,35-/m0/s1 |
InChI Key |
BULYHPSCLBKULD-ZUOMNZIZSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC2[C@@H]3C(COC(O3)C4=CC=CC=C4)O[C@H](C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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